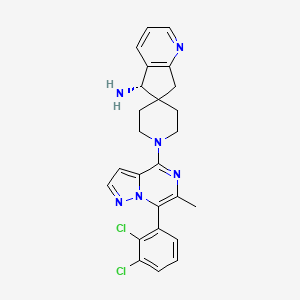
RIP1 kinase inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIP1 kinase inhibitor 4 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the activity of RIPK1, thereby modulating inflammation and cell death processes.
Méthodes De Préparation
The synthesis of RIP1 kinase inhibitor 4 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For example, one method involves the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, or hydroxyl groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
RIP1 kinase inhibitor 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inhibition of RIPK1 activity can lead to the formation of phosphorylated RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) .
Applications De Recherche Scientifique
RIP1 kinase inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of programmed necrosis and inflammation. In biology, it is used to investigate the role of RIPK1 in cell death and survival pathways. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting RIPK1.
Mécanisme D'action
The mechanism of action of RIP1 kinase inhibitor 4 involves binding to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain. This binding locks RIPK1 in an inactive conformation, preventing its kinase activity. The inhibition of RIPK1 activity blocks the formation of the RIPK1-RIPK3-MLKL necrosome, thereby preventing necroptosis and reducing inflammation . The molecular targets and pathways involved include the tumor necrosis factor (TNF) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
RIP1 kinase inhibitor 4 is unique in its ability to selectively target RIPK1 and inhibit its activity. Similar compounds include Necrostatin-1, which also targets RIPK1 but has different binding properties and potency . Other similar compounds include GSK2982772 and GNE684, which are also RIPK1 inhibitors but have different chemical structures and pharmacokinetic profiles . The uniqueness of this compound lies in its specific binding to the hydrophobic pocket of RIPK1 and its ability to effectively inhibit necroptosis and inflammation.
Propriétés
Formule moléculaire |
C23H23N5 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
5-[2-[3-(6-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)cyclopentyl]ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26) |
Clé InChI |
MPSUFDFPNVSUSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


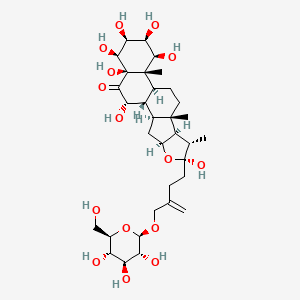
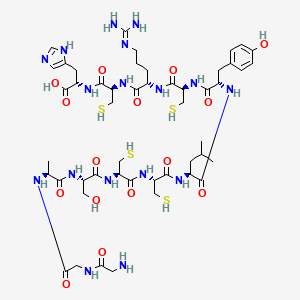
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

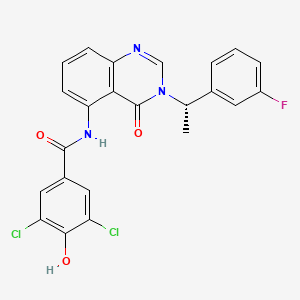
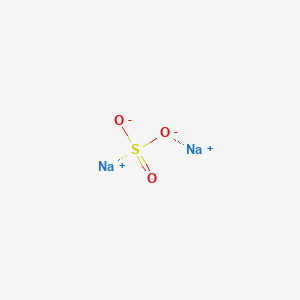
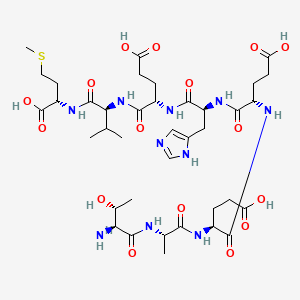
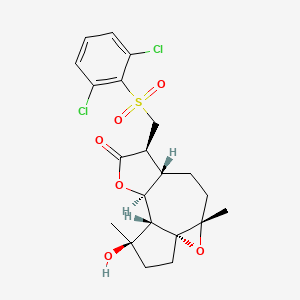
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
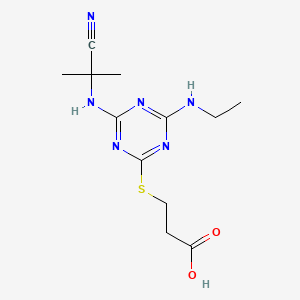
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)
